1,2,4-Oxadiazole-5-carboxylic acid
Overview
Description
1,2,4-Oxadiazole-5-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Oxadiazole-5-carboxylic acid can be synthesized through several methods, including:
Dehydration of Hydrazides: This method involves the dehydration of hydrazides in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Oxidative Cyclization: This approach uses oxidative cyclization of hydrazones or N-acyl hydrazones in the presence of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Heterocyclization of Carboxylic Acids: Carboxylic acids can be converted to their corresponding acyl hydrazides, which are then cyclized to form 1,2,4-oxadiazoles under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale reactions using continuous flow reactors or batch processes to ensure efficiency and scalability. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can involve nucleophilic or electrophilic substitution, depending on the nature of the substituents on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles or other heterocyclic compounds.
Scientific Research Applications
Medicine: It has shown promise as an anti-infective agent with antibacterial, antiviral, and antifungal properties. It is also being investigated for its potential use in cancer therapy.
Agriculture: The compound exhibits broad-spectrum biological activities, including nematocidal and antifungal properties, making it a candidate for developing new pesticides.
Materials Science: Its unique bioisosteric properties make it suitable for the development of novel materials with enhanced stability and pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1,2,4-oxadiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In cancer therapy, it may induce apoptosis or inhibit cell proliferation through interactions with cellular targets.
Comparison with Similar Compounds
1,2,4-Oxadiazole-5-carboxylic acid is compared with other similar compounds such as oxazoles, isoxazoles, and other oxadiazoles. Other similar compounds include:
Oxazole: A five-membered ring containing one nitrogen and one oxygen atom.
Isoxazole: A five-membered ring containing one nitrogen and one oxygen atom, but with a different arrangement.
1,3,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, but with a different position of the nitrogen atoms.
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Properties
IUPAC Name |
1,2,4-oxadiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-3(7)2-4-1-5-8-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGTZKJAWRYEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663124 | |
Record name | 1,2,4-Oxadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-64-8 | |
Record name | 1,2,4-Oxadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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